N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives can exhibit a wide range of biological activity . N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10) .Chemical Reactions Analysis
The compound and its derivatives have been found to inhibit the catalytical activity of certain enzymes . For example, compound 5a was found to inhibit the catalytical activity of PARP1 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in several studies . For example, most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Scientific Research Applications
1. Antiproliferative and Anti-HIV Activity
A series of compounds, including derivatives similar to the queried compound, were synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines. Compounds in this series showed remarkable effects on specific cell lines, indicating potential as antiproliferative agents. However, no activity was witnessed against HIV-1 and HIV-2 (Al-Soud et al., 2010).
2. Anti-inflammatory and Analgesic Agents
Research on novel derivatives of this compound type revealed significant anti-inflammatory and analgesic activities. Specifically, some compounds showed high inhibitory activity on COX-2 selectivity, indicating potential as therapeutic agents in treating pain and inflammation (Abu‐Hashem et al., 2020).
3. PET Radiotracer Development
Compounds structurally related to the queried molecule have been synthesized for potential use as PET radiotracers. These radioligands showed in vivo selectivity for certain receptors, indicating their potential use in imaging studies for various neurological conditions (Kuhnast et al., 2006).
4. Anti-mycobacterial Potential
Derivatives of the compound displayed potential anti-mycobacterial activity. Several compounds in this class were found effective against the Mycobacterium tuberculosis strain, suggesting their utility in developing new treatments for tuberculosis (Pancholia et al., 2016).
5. QSAR Studies on New Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies were conducted on derivatives of the compound, providing insights into their molecular structure and potential biological activities. Such studies are vital for understanding and predicting the pharmacological properties of these compounds (Al-Masoudi et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . The interaction results in the activation or blockade of these receptors . This is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The affected biochemical pathway primarily involves the cholinergic transmission . The compound acts as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is important in the development of disease symptoms .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the compound’s action involve the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This is the primary function of α1-ARs . The compound’s action on these receptors can help in the treatment of various neurological conditions .
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-18(4-6-19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-2-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJUOSOSMLVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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